molecular formula C9H12BrFOSi B6331817 2-Bromo-4-fluoro-(trimethylsiloxy)benzene CAS No. 959001-54-8

2-Bromo-4-fluoro-(trimethylsiloxy)benzene

Cat. No. B6331817
CAS RN: 959001-54-8
M. Wt: 263.18 g/mol
InChI Key: UVADIXQIQPKEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-fluoro-(trimethylsiloxy)benzene (2BF-TMSB) is an organic compound that has been studied for its potential applications in the fields of scientific research and laboratory experiments. 2BF-TMSB is a versatile molecule that can be used for a variety of purposes, such as the synthesis of new compounds or the modification of existing ones. In

Scientific Research Applications

2-Bromo-4-fluoro-(trimethylsiloxy)benzene has a wide range of potential applications in scientific research. It has been used in the synthesis of new compounds, as well as the modification of existing ones. It has also been used in the synthesis of small molecules, such as peptides and nucleotides, as well as larger molecules, such as proteins and enzymes. Additionally, this compound has been used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents.

Mechanism of Action

2-Bromo-4-fluoro-(trimethylsiloxy)benzene acts as an electrophile, meaning that it is capable of forming covalent bonds with other molecules. When this compound reacts with a nucleophile, such as a carboxylic acid, it forms a covalent bond between the two molecules. This covalent bond is known as an ester linkage. The ester linkage is then broken down by hydrolysis, releasing the two molecules from each other.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the body, which can have a variety of effects, such as increased muscle contraction and increased alertness. Additionally, this compound has been found to have an anti-inflammatory effect, which can be beneficial in the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-Bromo-4-fluoro-(trimethylsiloxy)benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable, making it ideal for use in long-term experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not as soluble in water as some other compounds, making it more difficult to use in aqueous solutions. Additionally, it is not as reactive as some other compounds, making it more difficult to use in reactions that require a high degree of reactivity.

Future Directions

2-Bromo-4-fluoro-(trimethylsiloxy)benzene has a wide range of potential applications in scientific research and laboratory experiments. One potential future direction is the use of this compound as a drug delivery system. By attaching a drug to this compound, it can be targeted to specific areas of the body, allowing for more precise delivery of the drug. Additionally, this compound could be used in the synthesis of new compounds, such as peptides and nucleotides, or in the modification of existing compounds. Finally, this compound could be used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents.

Synthesis Methods

2-Bromo-4-fluoro-(trimethylsiloxy)benzene can be synthesized using several different methods. One method is the reaction of bromine and fluoroacetic acid, followed by a reaction with trimethylsilyl chloride. This method has been found to yield a high yield of the desired product. Another method is the direct reaction of bromine and fluoroacetic acid with trimethylsilyl chloride. This method has also been found to yield a high yield of the desired product.

properties

IUPAC Name

(2-bromo-4-fluorophenoxy)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrFOSi/c1-13(2,3)12-9-5-4-7(11)6-8(9)10/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVADIXQIQPKEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrFOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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